2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole is a complex heterocyclic compound that combines the structural features of indole and phenanthroimidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The indole moiety is known for its presence in many natural products and pharmaceuticals, while the phenanthroimidazole structure contributes to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole typically involves the construction of the indole and phenanthroimidazole rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The phenanthroimidazole ring can be synthesized through a cyclization reaction involving an appropriate precursor .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, sulfonyl chlorides, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole or phenanthroimidazole rings .
Scientific Research Applications
2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Phenanthroimidazole Derivatives: Compounds such as phenanthro[9,10-d]imidazole itself and its substituted derivatives share the phenanthroimidazole structure and have similar chemical properties.
Uniqueness
2-(1H-Indol-3-yl)-1H-phenanthro[9,10-d]imidazole is unique due to the combination of the indole and phenanthroimidazole moieties, which confer distinct chemical and biological properties. This dual structure allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C23H15N3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C23H15N3/c1-3-10-17-14(7-1)15-8-2-4-11-18(15)22-21(17)25-23(26-22)19-13-24-20-12-6-5-9-16(19)20/h1-13,24H,(H,25,26) |
InChI Key |
LLEVUFURTXFYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.